molecular formula C28H28N6O2 B2366820 1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea CAS No. 1023549-51-0

1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea

Cat. No. B2366820
CAS RN: 1023549-51-0
M. Wt: 480.572
InChI Key: RDSPCVAPMCOWCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds of this nature are typically synthesized through a series of organic reactions. For example, the indole groups could be introduced through a Fischer indole synthesis, a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole rings and the urea group. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Anti-Inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . The mechanism of action involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Anticancer Activity

Indole derivatives have been studied for their potential anticancer properties . The exact mechanisms are still under investigation, but it’s believed that the indole nucleus in these compounds can bind with high affinity to multiple receptors, which could be helpful in developing new anticancer drugs .

Anti-HIV Activity

Indole derivatives have also been explored for their potential anti-HIV properties . The indole nucleus in these compounds could potentially interfere with the replication of the HIV virus .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . These compounds can help neutralize harmful free radicals in the body, which can prevent cell damage .

Antimicrobial Activity

Indole derivatives have shown potential as antimicrobial agents . They have been found to be effective against a variety of bacteria and fungi .

Antitubercular Activity

Indole derivatives have been studied for their potential antitubercular properties . These compounds could potentially interfere with the growth and replication of the tuberculosis bacteria .

Antidiabetic Activity

Indole derivatives have also been explored for their potential antidiabetic properties . These compounds could potentially help regulate blood sugar levels .

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O2/c35-27(29-15-13-19-17-31-25-7-3-1-5-23(19)25)33-21-9-11-22(12-10-21)34-28(36)30-16-14-20-18-32-26-8-4-2-6-24(20)26/h1-12,17-18,31-32H,13-16H2,(H2,29,33,35)(H2,30,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSPCVAPMCOWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC=C(C=C3)NC(=O)NCCC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea

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